2-Hydroxyhemopyrroline-5-one

Descripción

Contextualizing 2-Hydroxyhemopyrroline-5-one within Pyrrolinone Chemistry

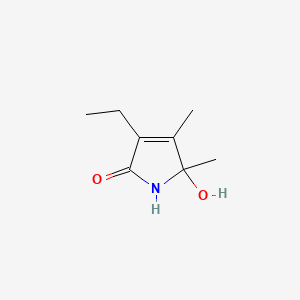

This compound, with the IUPAC name 3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one, is a derivative of pyrrolin-2-one. nih.gov Its core structure is a five-membered lactam ring, a defining feature of the 2-pyrrolidone scaffold, which is a prominent motif in many pharmaceutically active natural and synthetic compounds. nih.gov The pyrrolinone core of this compound is substituted with an ethyl group at the 3-position and methyl groups at the 4- and 5-positions, along with a hydroxyl group at the 5-position. nih.gov

The synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones can be achieved through methods like the FeCl3-catalyzed tandem intramolecular enaminic addition of tertiary enamides to ketones, followed by a 1,3-hydroxy rearrangement. nih.gov This highlights one of the synthetic pathways available for creating the core structure of compounds like this compound. The presence of both a carbonyl group and a hydroxyl group suggests its potential to participate in various chemical reactions, including nucleophilic substitutions and condensation reactions.

Interactive Data Table: Chemical Identifiers of this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one nih.gov |

| Molecular Formula | C8H13NO2 nih.gov |

| Molecular Weight | 155.19 g/mol nih.gov |

| CAS Number | 53573-42-5 nih.gov |

| Synonyms | HHP lactam, Mauve factor nih.gov |

Overview of Key Academic Research Directions for Hemopyrrolinone Derivatives

Research into hemopyrrolinone derivatives and the broader class of pyrrolinones is multifaceted, spanning from synthetic methodology to the exploration of their biological activities. A significant area of investigation is the development of novel synthetic routes to create diverse libraries of these compounds. For instance, multicomponent reactions are employed for the synthesis of substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones. nih.gov

Furthermore, the structure-activity relationship (SAR) of pyrrolinone derivatives is a major focus. nih.govhelmholtz-hzi.de Researchers systematically modify the substituents at various positions on the pyrrolinone core to understand how these changes affect their biological targets. nih.govacs.org For example, studies on trisubstituted pyrrolinones as inhibitors of protein-RNA interactions have revealed the critical role of specific moieties at different positions for their inhibitory activity. acs.org

Another key direction is the investigation of the therapeutic potential of pyrrolinone derivatives. They have been studied for a range of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities. ktu.edunih.gov The pyrrolidone scaffold is a key component in several established drugs, underscoring the pharmaceutical relevance of this class of compounds. ktu.edu

Significance of Comprehensive Chemical Biology Research on Related Compounds

Comprehensive chemical biology research is crucial for understanding the full potential of compounds like this compound and its derivatives. helmholtz-hzi.de This field integrates synthetic chemistry with biology to design and use small molecules to probe and manipulate biological systems. For pyrrolinone derivatives, this approach is essential for several reasons.

Firstly, it allows for the elucidation of the mechanism of action. By designing and synthesizing specific probes and analogues, researchers can identify the cellular targets of these compounds and understand how they exert their biological effects. helmholtz-hzi.de For instance, chemoproteomics can be used to discover the protein targets of new bioactive compounds. Secondly, chemical biology enables the optimization of lead compounds. Through SAR studies, medicinal chemists can rationally design and synthesize derivatives with improved potency, selectivity, and pharmacokinetic properties. helmholtz-hzi.de

Finally, comprehensive research helps in identifying new therapeutic applications. By screening libraries of pyrrolinone derivatives against a wide range of biological targets and disease models, researchers can uncover novel and unexpected activities. This broad-based approach is vital for translating basic chemical discoveries into tangible therapeutic benefits.

Structure

3D Structure

Propiedades

IUPAC Name |

3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-4-6-5(2)8(3,11)9-7(6)10/h11H,4H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTIPRYZZYXEGPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(NC1=O)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968347 | |

| Record name | 4-Ethyl-2,3-dimethyl-2H-pyrrole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53573-42-5 | |

| Record name | 2-Hydroxyhemopyrroline-5-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053573425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethyl-2,3-dimethyl-2H-pyrrole-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-5-hydroxy-4,5-dimethyl-2,5-dihydro-1H-pyrrol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Pathways for 2 Hydroxyhemopyrroline 5 One and Analogues

Investigation of Maillard Reaction-Based Formation Mechanisms

The Maillard reaction, a complex series of non-enzymatic browning reactions, is a key pathway for the formation of 2-hydroxyhemopyrroline-5-one. This reaction occurs between amino acids and reducing sugars, particularly during the thermal processing of food, contributing to its flavor, aroma, and color. nih.govresearchgate.netmdpi.com this compound, also known as 3-ethyl-5-hydroxy-4,5-dimethyl-1H-pyrrol-2-one, is a type of melanoidin, the complex final products of the Maillard reaction. smolecule.comjsb.gr.jp

Studies on Controlled Conditions for Melanoidin Formation

The formation of melanoidins, including this compound, is highly dependent on the reaction conditions. nih.govmdpi.com Key factors influencing the Maillard reaction and subsequent melanoidin production include temperature, pH, water activity, and the types of amino acids and reducing sugars involved. mdpi.comijfsab.com

Higher temperatures generally accelerate the Maillard reaction, leading to increased production of browning pigments like melanoidins. mdpi.com However, excessively high temperatures can also lead to the degradation of the desired products. nih.gov The pH of the system also plays a crucial role; for instance, the synthesis of 2-hydroxy-5-oxoproline, an analogue, is effectively carried out at a pH between 9.0 and 9.5. google.com

The specific combination of amino acids and reducing sugars significantly impacts the characteristics and even the biological activities of the resulting melanoidins. For example, melanoidins produced from xylose and phenylalanine or proline have demonstrated notable antibacterial properties. nih.gov The table below summarizes the impact of different reactant combinations on melanoidin properties.

| Reactant 1 (Reducing Sugar) | Reactant 2 (Amino Acid) | Observed Property of Melanoidin |

| D-xylose | L-phenylalanine | Antibacterial activity |

| D-xylose | L-proline | Antibacterial activity |

| Glucose | Various amino acids | Formation of diverse flavor compounds |

| Fructose (B13574) | Various amino acids | Formation of distinct Maillard reaction products compared to glucose |

Exploration of Precursor Reactivity in Thermal Processes

The reactivity of precursors—amino acids and reducing sugars—is a critical factor in the thermal processes leading to pyrrolinone structures. nih.govnih.gov The chemical structure of the precursors dictates their reactivity and the subsequent reaction pathways. nih.gov For instance, glucose and fructose exhibit different reactivities with amino acid residues, resulting in distinct Maillard reaction products. mdpi.com

Thermal stability of the precursors is essential for controlled reactions. carleton.ca The design of precursors with specific reactivity can be a powerful tool to guide the synthesis towards desired products. nih.gov In the context of food processing, thermal treatments like boiling and frying can alter the structure of allergens through the Maillard reaction, in some cases reducing their allergenicity. nih.gov

Advanced Chemical Synthesis Routes for Pyrrolinone Core Structures

Beyond the Maillard reaction, several advanced chemical synthesis methods have been developed to construct the pyrrolinone core structure found in this compound and its analogues.

Condensation Reactions of Pyrrole (B145914) Derivatives with Hydroxy-Containing Reagents

The synthesis of pyrrolinone derivatives can be achieved through condensation reactions. researchgate.nettubitak.gov.tr One approach involves the reaction of pyrrole derivatives with reagents containing a hydroxyl group. For example, 2-pyrrolidinones can be condensed with a pyrrole, followed by dehydrogenation, to form bipyrroles. researchgate.net Another method involves the one-pot condensation of amino acid esters with 2,5-dimethoxy-2,5-dihydrofurane in an acidic medium to yield various 3-pyrrolin-2-one derivatives. tubitak.gov.tr These reactions provide a versatile route to functionalized pyrrolinones.

Intramolecular Cyclization Strategies for Lactam Ring Formation

Intramolecular cyclization is a powerful strategy for forming the five-membered lactam ring of the pyrrolinone core. chinesechemsoc.orgacs.org Various methods have been developed to achieve this transformation:

Transition Metal-Catalyzed Cyclization: Transition metals like nickel and iridium can catalyze the enantioselective cyclization of alkene-tethered carbamoyl (B1232498) electrophiles to produce chiral 5-membered lactams. chinesechemsoc.org

Radical Cyclization: Radical cyclization of N-allyl acrylamides can lead to the formation of the pyrrolidine (B122466) ring system. acs.org

Base-Promoted Cyclization: Internal N-propargylmalonamides can undergo base-promoted cyclization to afford highly substituted 3-pyrrolin-2-ones. researchgate.net

FeCl3-Catalyzed Tandem Reaction: Tertiary enamides can undergo an efficient intramolecular enaminic addition to ketones, followed by a 1,3-hydroxy rearrangement, catalyzed by FeCl3, to produce 5-hydroxy-1H-pyrrol-2(5H)-ones in excellent yields. nih.gov

The table below highlights different intramolecular cyclization strategies for lactam ring formation.

| Strategy | Key Reagents/Catalysts | Starting Material | Product |

| Transition Metal-Catalyzed Cyclization | Nickel, Iridium | Alkene-tethered carbamoyl electrophiles | Chiral 5-membered lactams |

| Radical Cyclization | - | N-allyl acrylamides | Pyrrolidine ring system |

| Base-Promoted Cyclization | Carbonate bases | Internal N-propargylmalonamides | Highly substituted 3-pyrrolin-2-ones |

| FeCl3-Catalyzed Tandem Reaction | FeCl3 | Tertiary enamides and ketones | 5-hydroxy-1H-pyrrol-2(5H)-ones |

Aldol-Oxidation Reaction Sequences in Precursor Preparation

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be utilized in the preparation of precursors for pyrrolinone synthesis. wikipedia.orgnih.gov An aldol-oxidation reaction sequence can be employed to construct an N-protected amino dione (B5365651), which then undergoes intramolecular condensation to form a 2,5,5-trisubstituted pyrrolinone ring system. researchgate.net This sequence provides a strategic approach to building the necessary carbon framework before the final cyclization step.

Exploitation of Nucleophilic Substitutions at Carbonyl Centers for Functionalization

The functionalization of this compound and its pyrrolinone relatives often hinges on nucleophilic substitution reactions at the carbonyl carbon. libretexts.orgyoutube.com The carbonyl group (C=O) is inherently polarized, with the carbon atom carrying a partial positive charge, making it an electrophilic center susceptible to attack by nucleophiles. pressbooks.pubmasterorganicchemistry.com This fundamental reactivity is the cornerstone for introducing a variety of functional groups onto the pyrrolinone scaffold.

The general mechanism for nucleophilic acyl substitution involves the addition of a nucleophile to the carbonyl carbon, which transitions from an sp2 to an sp3 hybridized state, forming a tetrahedral intermediate. youtube.commasterorganicchemistry.com This intermediate is typically unstable and collapses by eliminating a leaving group, which restores the carbonyl double bond. libretexts.orgoxfordsciencetrove.com The reactivity of the carbonyl center is influenced by the groups attached to it; electron-withdrawing groups enhance its electrophilicity and thus its reactivity towards nucleophiles. libretexts.orgmasterorganicchemistry.com

In the context of pyrrolinones, this reaction can be used to introduce diverse substituents. For instance, alcohols can act as nucleophiles, leading to the formation of esters, a reaction often catalyzed by a base to deprotonate the alcohol. oxfordsciencetrove.com The use of stronger nucleophiles, such as those found in organometallic reagents, can also lead to the formation of new carbon-carbon bonds. youtube.com The choice of nucleophile and reaction conditions allows for the targeted modification of the pyrrolinone structure, enabling the synthesis of a wide array of analogues with potentially different biological or chemical properties.

Recent research has explored various catalytic systems to facilitate these transformations under mild conditions. For example, gold(I)-catalyzed reactions of related N-sulfonylazetidin-2-yl ynones with nucleophiles like water or alcohols have been shown to produce substituted pyrrolin-4-ones. researchgate.net Similarly, multimetallic complexes have been employed to catalyze the nucleophilic substitution of γ-hydroxylactams, leading to substituted pyrrolidinones. acs.org These advanced catalytic methods offer efficient and selective routes to functionalized pyrrolinone derivatives.

Table 1: Examples of Nucleophilic Substitution Reactions for Pyrrolinone Functionalization

| Catalyst/Reagent | Nucleophile | Resulting Functional Group/Product | Reference |

| Base (e.g., Pyridine) | Alcohol | Ester | oxfordsciencetrove.com |

| Gold(I) Complex | Water, Alcohols | Substituted Pyrrolin-4-ones | researchgate.net |

| Multimetallic Ir-Sn Complex | Various Nucleophiles | Substituted Pyrrolidinones | acs.org |

| Chiral Phosphoric Acid | Indoles | Functionalized Pyrrolinones with Geminal Diamine Core | researchgate.netsemanticscholar.org |

Hydrolysis and Condensation Reactions of Pyrrolinones

Hydrolysis is a chemical reaction where a water molecule cleaves one or more chemical bonds. wikipedia.org In the context of this compound and other pyrrolinones, which are cyclic amides (lactams), hydrolysis typically leads to the opening of the ring structure. This process involves the nucleophilic attack of water on the carbonyl carbon of the lactam. wikipedia.orgontosight.ai The reaction can be catalyzed by acids or bases. viu.cayoutube.com Acid catalysis protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic water molecule. pressbooks.pub In basic conditions, the hydroxide (B78521) ion, a stronger nucleophile than water, directly attacks the carbonyl carbon. viu.ca The result of this ring-opening hydrolysis is the formation of an amino acid. For instance, the hydrolysis of 1-pyrroline-3-hydroxy-5-carboxylate (B1260533) yields 4-OH-L-glutamate semialdehyde. ontosight.ai

Condensation reactions are the reverse of hydrolysis, where two smaller molecules join to form a larger one, with the concurrent loss of a small molecule, often water. youtube.com These reactions are fundamental to the synthesis of larger structures from smaller building blocks. For pyrrolinones, condensation reactions are crucial for their synthesis and for building more complex molecules based on the pyrrolinone scaffold. smolecule.com For example, the intramolecular condensation of an N-protected amino dione is a key step in constructing the 2,5,5-trisubstituted pyrrolinone ring system. nih.gov This process involves the formation of a new bond within a molecule, leading to the cyclic structure of the pyrrolinone and the elimination of a water molecule. Condensation reactions can also occur between a pyrrolinone and another molecule, such as an amine or an alcohol, to form larger molecular assemblies. smolecule.com

Isolation Strategies and Characterization from Biogenic Sources

This compound, also referred to as the "Mauve factor" or hydroxyhemepyrrolin-2-one (HPL), has been identified in the urine of individuals with certain medical conditions. researchgate.netfrontiersin.org Its isolation from these biogenic sources typically involves chromatographic techniques. Early research utilized methods like autotransfer chromatography for the characterization of pyrroles from biological samples. researchgate.net

Modern approaches for the isolation and quantification of this compound from urine involve standardized protocols for sample collection, transport, and storage, followed by analysis at specialized laboratories. frontiersin.orgresearchgate.net The collection of urine samples is often done in a fasted, rested state to minimize variability. frontiersin.org Given that the concentration of urinary analytes can be affected by the dilution of the urine, it is now common practice to adjust for creatinine (B1669602) concentration. researchgate.net

Characterization of the isolated compound relies on a combination of spectroscopic and spectrometric techniques. While not explicitly detailed for this compound in the provided context, the characterization of novel compounds from biological sources generally involves methods such as:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the detailed structure and connectivity of the atoms.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

X-ray Crystallography: To determine the three-dimensional structure of the molecule in a crystalline state. nih.gov

The compound this compound is a metabolite that has been associated with oxidative stress and altered porphyrin synthesis. frontiersin.org Porphyrins are essential macrocyclic tetrapyrroles that act as cofactors for many enzymes involved in critical cellular processes. cuni.cz

Principles of De Novo Design for Hemopyrrolinone-Based Scaffolds

De novo design refers to the creation of novel molecular structures with desired properties, rather than modifying existing ones. upc.eduzoores.ac.cn In the context of hemopyrrolinone-based scaffolds, this approach aims to develop new molecules that can mimic the structure and function of peptides and proteins. nih.gov

Design Considerations for Non-Peptide Peptidomimetic Structures

Peptidomimetics are molecules that are designed to mimic the structure and/or function of peptides but have improved properties such as enhanced stability and oral bioavailability. upc.edufrontiersin.org A key strategy in designing non-peptide peptidomimetics is the use of scaffolds that can present the appropriate chemical functionalities in a three-dimensional arrangement that mimics the bioactive conformation of a peptide. upc.edu

Pyrrolinone-based scaffolds have emerged as promising candidates for this purpose. nih.gov Computational studies have suggested that oligomers of repeating pyrrolinone units can adopt secondary structures similar to those found in peptides, such as β-strands and β-turns. nih.govacs.org The ability to control the conformation of these scaffolds by modifying the side chains and the stereochemistry of the monomer units is a significant advantage. nih.gov

Key design considerations for non-peptide peptidomimetic structures using hemopyrrolinone-based scaffolds include:

Conformational Control: The scaffold should allow for the adoption of specific, predictable conformations that mimic peptide secondary structures. nih.gov

Side-Chain Presentation: The scaffold must allow for the attachment of various side chains in the correct spatial orientation to interact with biological targets. nih.gov

Synthetic Accessibility: The synthesis of the scaffold and its derivatives should be efficient and allow for the introduction of diversity. nih.govresearchgate.net

Improved Pharmacokinetic Properties: The resulting peptidomimetics should ideally have better stability against proteolysis and improved cell permeability compared to their peptide counterparts. acs.org

Synthesis of 2,5-Linked Pyrrolinone Units and Analogues

The synthesis of 2,5-linked pyrrolinone units provides a novel scaffold for creating non-peptide mimics of peptide secondary structures like β-strands and β-sheets. nih.gov A general synthetic strategy for constructing the 2,5,5-trisubstituted pyrrolinone ring system involves the intramolecular condensation of an N-protected amino dione. nih.gov This precursor is prepared from a protected α-amino ketone and an aldehyde through an aldol reaction followed by an oxidation step. nih.gov

The versatility of this synthetic approach allows for the incorporation of various amino acid side chains, which is crucial for mimicking the diversity of natural peptides. nih.gov The development of efficient synthetic routes is essential for exploring the potential of these scaffolds in medicinal chemistry and materials science. rsc.orgrsc.org For example, multicomponent reactions have been explored for the one-pot synthesis of substituted 3-pyrrolin-2-ones, offering a clean, efficient, and atom-economical approach. rsc.org The synthesis of conformationally restricted pyrrolidinone analogues has also been pursued to preorganize the scaffold for specific binding interactions. acs.org

Mechanistic Biochemical Roles of 2 Hydroxyhemopyrroline 5 One in Biological Systems

Involvement in Oxidative Stress Mechanisms

2-Hydroxyhemopyrroline-5-one (HPL), also known as the "Mauve Factor," is increasingly recognized as a significant biomarker theoretically indicative of oxidative stress. frontiersin.orgnih.govnih.govmdpi.com Its presence in biological systems is thought to reflect an underlying imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects.

Research has established a theoretical link between elevated urinary HPL levels and a state of oxidative stress. frontiersin.orgnih.gov This association is supported by several clinical observations where HPL concentrations correlate with established markers of oxidative damage and antioxidant status.

Studies have demonstrated a significant inverse relationship between 24-hour urinary HPL and key antioxidants. Specifically, HPL levels were found to be negatively correlated with plasma glutathione (B108866) and red-cell catalase activity (P < .0001). nih.gov Glutathione is a critical intracellular antioxidant, and catalase is an enzyme that protects cells from oxidative damage by catalyzing the decomposition of hydrogen peroxide. A decrease in these protective agents alongside an increase in HPL suggests a compromised antioxidant defense system.

Conversely, a direct correlation has been observed between HPL and plasma nitric oxide (P < .0001), a molecule that can contribute to oxidative and nitrosative stress when present in excess. nih.gov This body of evidence supports the proposition that HPL is a promising biomarker for systemic oxidative stress. nih.gov The compound is considered an indicator of an "oxidative burst," a process involving the excess production of peroxides that can lead to cellular damage. mdpi.com

| Biomarker | Type of Correlation with HPL | Biological Significance | Reference |

|---|---|---|---|

| Plasma Glutathione | Negative | Major intracellular antioxidant. | nih.gov |

| Red-Cell Catalase | Negative | Enzyme that neutralizes hydrogen peroxide. | nih.gov |

| Plasma Nitric Oxide | Positive | Can contribute to nitrosative stress at high levels. | nih.gov |

The formation of HPL is proposed to be directly linked to free radical activity. nih.gov Evidence suggests that the HPL molecule originates from the fragmentation of regulatory heme by reactive oxygen species (ROS), such as hydrogen peroxide, superoxide, and nitrous oxides. mdpi.com This process implies that conditions of heightened oxidative stress, which are characterized by an overproduction of free radicals, can accelerate the breakdown of heme into pyrrolic fragments, including HPL. mdpi.comtruevitality.com.au

This proposed mechanism positions HPL not merely as a marker but as a direct consequence of the molecular damage inflicted by free radicals on essential biological structures like heme. The process is described as an "oxidative burst" where excess peroxides lead to the fragmentation of regulatory heme, resulting in an accumulation of pyrroles like HPL. mdpi.com

Theoretical Association with Indicators of Oxidative Stress

Theoretical Implications in Porphyrin Synthesis and Heme Degradation Pathways

HPL is theoretically implicated in the complex biochemistry of heme, serving as an indicator of disturbances in both its synthesis and degradation. frontiersin.orgnih.gov Heme is a crucial molecule, acting as the prosthetic group for vital proteins like hemoglobin, myoglobin, and cytochromes. cuni.cz

Elevated HPL is considered a theoretical sign of disturbed porphyrin synthesis and heme degradation. frontiersin.orgnih.gov Increased excretion of HPL may result from factors such as the accelerated oxidative degradation of heme and its derivatives. truevitality.com.au Research suggests that HPL can cause a depression of non-erythroid heme, which in turn contributes to increased oxidative stress. nih.gov This creates a potential feedback loop where oxidative stress drives HPL formation, and HPL exacerbates conditions that promote further oxidative stress. It is conjectured that HPL is generated during the oxidative degradation of heme. truevitality.com.auflinders.edu.au

HPL is chemically identified as a labile intermediate lactam that is generated during the oxidative degradation of heme and its derivatives, which include biliverdin (B22007) and bilirubin. truevitality.com.au The biochemical pathway is thought to involve the fragmentation of the heme molecule by ROS. mdpi.com Heme porphyrin is degraded by the enzyme heme oxygenase in an oxidative process, which is conjectured to contribute to the urinary excretion of HPL. flinders.edu.au

In this context, it is possible that heme components within various heme-containing enzymes could also be degraded to form HPL, particularly under conditions of low heme synthesis. frontiersin.org This positions HPL as a downstream product of multiple metabolic processes involving heme breakdown, especially those accelerated by oxidative conditions.

Postulated Role in Disturbed Heme Metabolism

Interactions with Essential Micronutrients and Coenzymes

The metabolism and excretion of HPL are closely linked to the status of several essential micronutrients and coenzymes, particularly vitamin B6 and zinc.

Research has identified a strong and consistent negative correlation between 24-hour urinary HPL levels and the concentrations of vitamin B6 activity and zinc in red blood cells (P < .0001). nih.gov This means that as HPL levels increase, the levels of available vitamin B6 and zinc tend to decrease. Consequently, above-normal HPL excretion is a reliable indicator of subnormal vitamin B6 activity and zinc levels. nih.gov

The interaction is significant because both micronutrients are essential cofactors in the heme synthesis pathway. Vitamin B6, in its active form pyridoxal (B1214274) 5'-phosphate (PLP), is a required coenzyme for δ-aminolevulinate synthase (ALAS), the rate-limiting enzyme in heme biosynthesis. cuni.czbu.edu.eg Zinc is a cofactor for the enzyme porphobilinogen (B132115) synthase, which is also involved in the heme synthesis pathway. flinders.edu.au A deficiency in these nutrients can disrupt normal heme production. It has been reported that supplementation with vitamin B6 and zinc can reduce elevated urinary HPL levels, although the precise mechanism for this effect is still under investigation. flinders.edu.au

Furthermore, there is an indirect link to vitamin B2 (riboflavin). Riboflavin (B1680620) is a precursor to flavin adenine (B156593) dinucleotide (FAD), a necessary cofactor for the MTHFR enzyme which influences methylation pathways. mdpi.comresearchgate.net These pathways are interconnected with the availability of activated vitamin B6, which also requires a flavin-dependent enzyme (pyridoxine 5'-phosphate oxidase) for its conversion into the active form, PLP. frontiersin.org Therefore, insufficient riboflavin can impair the activation of vitamin B6, potentially impacting heme synthesis and contributing to the conditions associated with elevated HPL. frontiersin.org

| Micronutrient/Coenzyme | Nature of Interaction with HPL | Biochemical Role | Reference |

|---|---|---|---|

| Vitamin B6 (Pyridoxal 5'-phosphate) | Negative Correlation | Essential coenzyme for ALA synthase, the rate-limiting step in heme synthesis. | nih.govcuni.czbu.edu.eg |

| Zinc | Negative Correlation | Cofactor for porphobilinogen synthase in the heme synthesis pathway. | nih.govflinders.edu.au |

| Vitamin B2 (Riboflavin) | Indirect Interaction | Precursor to FAD, required for the enzyme that activates Vitamin B6. | frontiersin.orgresearchgate.net |

Mechanisms of Irreversible Binding to Pyridoxine (B80251) (Vitamin B6)

This compound (HPL), also known as the "mauve factor," is a pyrrole (B145914) compound that demonstrates a significant biochemical interaction with pyridoxine, an essential B vitamin. athenslab.grnih.gov The chemical structure of HPL allows it to act as a binder to vitamin B6. athenslab.grmosaicdx.com This binding is considered irreversible, leading to the formation of a complex that renders the vitamin inactive and promotes its excretion from the body via urine. walshinstitute.orghealthline.com

The high chemical affinity between HPL and vitamin B6 is a key aspect of this interaction. athenslab.gr This strong attraction facilitates the binding process, effectively sequestering the vitamin and preventing its participation in crucial enzymatic reactions. The resulting complex is then eliminated from the body, leading to a depletion of vitamin B6 stores. healthline.comnatmed.com.au

Impact on Zinc Availability in Biochemical Pathways

Similar to its interaction with vitamin B6, this compound also exhibits a strong binding affinity for zinc, a vital trace mineral. athenslab.grmosaicdx.com This interaction leads to the formation of a pyrrole-zinc complex, which is subsequently excreted in the urine. vivahealthlabs.com The consequence of this process is a reduction in the bioavailability of zinc for various physiological functions. healthline.comnatmed.com.au

The depletion of zinc can have far-reaching effects on numerous biochemical pathways, as zinc is a cofactor for a multitude of enzymes. nutripath.com.au The binding of HPL to zinc effectively removes this essential mineral from circulation, thereby impairing the function of zinc-dependent enzymes.

Consequences for Nutrient-Dependent Cofactor Functionality

The irreversible binding of this compound to both pyridoxine (vitamin B6) and zinc has significant consequences for the functionality of nutrient-dependent cofactors. walshinstitute.org Vitamin B6, in its active form, pyridoxal-5'-phosphate (P5P), is a critical cofactor for a vast array of enzymatic reactions, particularly in amino acid metabolism. healthylife.com.auflinders.edu.au The depletion of vitamin B6 due to HPL binding can, therefore, disrupt these metabolic processes. healthylife.com.au

| Nutrient | Active Form/Cofactor | Key Functions | Impact of HPL Binding |

| Pyridoxine | Pyridoxal-5'-phosphate (P5P) | Amino acid metabolism, neurotransmitter synthesis | Irreversible binding leads to depletion and impaired enzyme function. walshinstitute.orghealthylife.com.auflinders.edu.au |

| Zinc | Zinc ions (Zn2+) | Cofactor for numerous enzymes, immune function, neurotransmitter synthesis | Forms a complex with HPL, leading to excretion and reduced bioavailability. athenslab.grnutripath.com.au |

Association with Amino Acid Metabolism and Biomolecule Biosynthesis Pathways

Exploration of Pyrroline (B1223166) Derivatives in Metabolic Networks

Pyrroline-5-carboxylate (P5C) is a significant intermediate in the metabolism of proline, an amino acid. creative-proteomics.com P5C is involved in redox-dependent metabolic pathways and its entry into cells is a regulated process. nih.gov The metabolism of proline and its derivatives, like P5C, is interconnected with major metabolic hubs such as the tricarboxylic acid (TCA) cycle. creative-proteomics.com For instance, proline is oxidized to P5C, which is then converted to glutamate, a key amino acid that can enter the TCA cycle to provide energy. creative-proteomics.com

Furthermore, the metabolism of hydroxyproline, another amino acid, also involves a pyrroline intermediate, Δ¹-pyrroline-3-OH-5-carboxylic acid (OH-P5C). nih.gov This highlights the recurring role of pyrroline structures in the breakdown and interconversion of amino acids.

Influence on Cellular Metabolic Processes

Pyrroline derivatives can influence various cellular metabolic processes. Pyrroline-5-carboxylate synthase (P5CS), the enzyme responsible for synthesizing P5C, is crucial for mitochondrial function and is linked to the synthesis of not only proline but also ornithine. nih.govresearchgate.net Disruptions in P5CS function can lead to metabolic defects, including issues with purine (B94841) synthesis and lipid metabolism, underscoring the broad impact of pyrroline metabolism on cellular energy and biosynthesis. nih.govresearchgate.net

The metabolism of these pyrroline intermediates is also tied to cellular stress responses. P5CS has been shown to sense cellular stress, such as starvation or exposure to oxidizing agents, and subsequently modulates metabolism by affecting mitochondrial respiration. nih.govresearchgate.net Moreover, the metabolism of aromatic amino acids, which are precursors to a wide range of biomolecules, involves enzymes that are dependent on cofactors like pyridoxal-5-phosphate (PLP), which can be depleted by HPL. frontiersin.org

Molecular Interactions within Neurobiological Systems (Non-Clinical Focus)

This compound is considered a neurotoxic substance. nutripath.com.au Its impact on neurobiological systems is primarily linked to its depletion of vitamin B6 and zinc. nutripath.com.au These nutrients are essential for the synthesis of several key neurotransmitters, including serotonin (B10506) and dopamine. nutripath.com.au

Studies on Behavior in Animal Models at a Molecular Level

There are no available scientific studies that have investigated the effects of this compound on the behavior of animal models at a molecular level. Research in this specific area has not been published in the accessible scientific literature.

Advanced Analytical Techniques for Investigating 2 Hydroxyhemopyrroline 5 One in Research

Methodologies for Detection and Elucidation in Complex Research Matrices

The identification and characterization of 2-hydroxyhemopyrroline-5-one rely on a combination of spectroscopic and chromatographic techniques. These methods provide detailed information about its molecular structure and enable its separation from other compounds in a mixture.

Spectroscopic Analysis for Structural Characterization

Spectroscopic techniques are indispensable for elucidating the precise molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively detailed in the provided results, the confirmation of the structure of related pyrrole (B145914) reaction products has been achieved using NMR. researchgate.net This technique provides insights into the connectivity of atoms within the molecule.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the mass-to-charge ratio of ions, which reveals the molecular weight of a compound. savemyexams.com For this compound, its molecular weight is approximately 155.19 g/mol . nih.gov High-resolution mass spectrometry can provide even more precise mass measurements, aiding in the differentiation between compounds with similar nominal masses. ccea.org.uk Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure. savemyexams.comccea.org.uk

Infrared (IR) Spectroscopy : IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For a compound like this compound, characteristic absorption bands would be expected for the hydroxyl (-OH), carbonyl (C=O), and amine (N-H) functional groups. researchgate.netuobabylon.edu.iq For example, a broad O-H stretching band is typically observed around 3300-3400 cm⁻¹, while the C=O stretching vibration for a lactam (a cyclic amide) would appear in the range of 1640-1680 cm⁻¹. uobabylon.edu.iq

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Feature | Interpretation |

| Mass Spectrometry | Molecular Ion Peak (M+) | ~155 m/z, corresponding to the molecular weight of C8H13NO2. nih.gov |

| Infrared Spectroscopy | Broad absorption band | ~3200-3500 cm⁻¹ (O-H stretch). researchgate.net |

| Infrared Spectroscopy | Strong absorption band | ~1640-1680 cm⁻¹ (C=O stretch of lactam). uobabylon.edu.iq |

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatographic methods are essential for isolating this compound from complex mixtures and assessing its purity.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used technique for separating, identifying, and quantifying components in a mixture. torontech.cominternationaloliveoil.org In the analysis of HPL, HPLC can be coupled with a UV detector, often set at a wavelength of 280 nm or 263 nm, to detect the compound as it elutes from the column. internationaloliveoil.orgplos.org The retention time, the time it takes for the compound to pass through the column, helps in its identification. torontech.com The purity of an isolated peak can be assessed using techniques like diode array detection (DAD), which analyzes the UV spectrum across the peak. torontech.com

Gas Chromatography (GC) : GC, particularly when coupled with mass spectrometry (GC-MS), is another powerful technique for the analysis of volatile compounds. researchgate.net While HPL itself may require derivatization to increase its volatility for GC analysis, this method has been used to confirm the identity of HPL, distinguishing it from the structurally similar kryptopyrrole. truevitality.com.au

Table 2: Chromatographic Methods for this compound Analysis

| Chromatographic Technique | Application | Key Parameters |

| HPLC | Separation and Quantification | C18 reverse-phase column, UV detection (e.g., 280 nm). internationaloliveoil.org |

| GC-MS | Structural Confirmation | Comparison of retention times and mass spectra with standards. truevitality.com.au |

Quantitative Research Assays for Hemopyrroline-5-one in Biological Samples

Accurate quantification of this compound in biological samples, such as urine, is critical for research investigating its potential role as a biomarker.

Development of Urine-Based Assay Protocols for Research Purposes

The development of reliable urine-based assays is a primary focus in HPL research. These protocols typically involve several key steps to ensure accuracy and reproducibility.

Urinary HPL levels are often quantified using a colorimetric assay. clinmedjournals.org The results are typically expressed in micrograms per deciliter (µg/dL). befunctional.com.aunih.govscirp.org Normal or negative levels are generally considered to be in the range of 0-10 µg/dL, borderline levels between >10 and <20 µg/dL, and positive or elevated levels above 20 µg/dL. befunctional.com.au Some studies have reported mean values for elevated pyrroles in different patient populations, such as 47 ng/dL for schizophrenia and 44 ng/dL for ADHD. clinmedjournals.org It is important to note that some laboratories provide a corrected result that accounts for the concentration or dilution of the urine specimen. dhalab.com

Application of Colorimetric Methods (e.g., Erich's Reagent) for Detection

A common method for detecting pyrroles, including HPL, in urine involves a colorimetric reaction with Ehrlich's reagent. nih.govporphyriafoundation.orgoup.com

Ehrlich's reagent contains p-dimethylaminobenzaldehyde (DMAB) in an acidic solution. oup.commicrobenotes.com This reagent reacts with pyrrole compounds that have a free β-carbon position to produce a colored product, often described as mauve or a blue-violet condensation product. oup.commicrobenotes.com The intensity of the color, which can be measured spectrophotometrically at a wavelength of around 540 nm, is proportional to the concentration of the pyrrole. nih.govscirp.orgoup.com

It is important to note that Ehrlich's reagent can also react with other substances present in urine, such as urobilinogen (B88839), which can lead to interference. researchgate.netoup.comapanlabs.com Therefore, advanced sample preparation and spectroscopic measurements are often required to differentiate between the pyrrole fraction and interfering compounds. researchgate.netapanlabs.com One common approach is to extract the pyrroles from the urine sample with a solvent like trichloromethane, leaving water-soluble interfering compounds in the aqueous phase. oup.com

Standardization of Sample Collection and Storage for Research Integrity

The stability of urinary pyrroles is a significant concern, making standardized sample collection and storage procedures essential for research integrity. apanlabs.combiobalance.org.au

Collection: It is often recommended to collect a second morning void urine sample rather than the first. nih.govdhalab.comapanlabs.com Some protocols specify collecting a midstream sample. oup.com

Preservation: To prevent the degradation of the labile HPL, a preservative such as ascorbic acid is often added to the urine sample. nih.govoup.com

Storage and Transport: Samples should be protected from light and heat. nih.govapanlabs.com Freezing the sample, often at -18°C or -30°C, is a common practice to maintain its integrity until analysis. nih.govoup.comrupahealth.com The use of a stabilizing agent in the collection kit is also employed by some laboratories. dhalab.com

Pre-analytical Considerations: Factors such as menstruation can affect the results, so it is advised not to collect samples during this time. befunctional.com.aurupahealth.com Some protocols also recommend discontinuing supplements containing vitamin B6 and zinc for a period before testing, as they may influence the results. befunctional.com.aurupahealth.com

Failure to adhere to strict collection and handling protocols can lead to false negative or false positive readings, compromising the reliability of the research findings. apanlabs.combiobalance.org.au

Methodological Considerations for Studying Allied Biochemical Markers

The investigation of this compound (HPL) in a research context is often accompanied by the analysis of a panel of allied biochemical markers. These markers provide a broader understanding of the physiological environment, particularly concerning neurotransmitter metabolism, nutritional status, and oxidative stress. The accurate measurement of these associated markers is crucial and requires careful methodological considerations to ensure reliable and reproducible findings.

A primary group of allied markers includes monoamine neurotransmitters and their metabolites. Fasting, spot-urine samples are typically collected for the biochemical assays of dopamine, noradrenaline, and adrenaline, as well as their metabolites like homovanillic acid (HVA) and 3-methoxy-4-hydroxymandelic acid (MHMA). scirp.orgnih.gov The serotonin (B10506) metabolite, 5-hydroxyindoleacetic acid (5-HIAA), is also commonly measured from these samples. nih.gov To account for variations in urine concentration, urinary creatinine (B1669602) is determined as a standard, and HPL levels are often reported as a ratio to creatinine (HPL/creatinine). scirp.orgnih.gov

Another critical set of biochemical markers relates to nutritional biochemistry, specifically vitamin and mineral cofactors that play essential roles in metabolic pathways. scirp.orgscirp.org These are typically assayed from blood samples. frontiersin.org Key markers include:

Vitamin B6 (in its activated pyridoxal-5'-phosphate coenzyme form) scirp.org

Red cell folate scirp.org

Serum Vitamin B12 scirp.org

Serum Vitamin D (25-OH) scirp.org

The ratio of free copper to red cell zinc scirp.org

The analysis of these cofactors is vital as deficiencies or imbalances can significantly impact neurotransmitter synthesis and the body's response to oxidative stress. scirp.orgfrontiersin.org For instance, whole blood histamine (B1213489) is sometimes used as an indirect, inverse indicator of an individual's methylation status, as its metabolism is dependent on methylation. walshinstitute.org However, more direct research assays, such as the ratio of S-adenosyl methionine (SAMe) to S-adenosyl homocysteine (SAH), are considered more reliable indicators of methylation, though they may not always be commercially available. walshinstitute.org

Several challenges and considerations are inherent in the analysis of these markers. The colorimetric method for HPL detection, which uses p-N,N-dimethylaminobenzaldehyde (DMAB), is susceptible to significant interference from other compounds, most notably urobilinogen. researchgate.net This necessitates the use of more specific and advanced analytical techniques like Gas-Liquid Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification. truevitality.com.au Furthermore, HPL is a highly unstable compound that degrades rapidly post-collection, making immediate freezing of urine samples essential to prevent analyte loss. truevitality.com.au The presence of blood in the urine specimen is another source of false positive results. truevitality.com.au

In clinical research, Receiver Operating Curve (ROC) analysis is a common statistical method used to define the utility of these compounds as biomarkers. scirp.org This analysis helps determine the sensitivity and specificity of a given marker for identifying a particular state, such as elevated oxidative stress. nih.govmdpi.com For example, studies have used ROC analysis to establish biomarkers from panels including catecholamines, HPL, and various vitamin and mineral deficits. scirp.orgnih.gov

The table below summarizes key research findings on the association between HPL and allied biochemical markers in the context of specific study populations.

| Allied Biochemical Marker | Sample Type | Analytical Consideration | Associated Research Finding | Source |

|---|---|---|---|---|

| Dopamine, Noradrenaline, Adrenaline | Urine | Measured from fasting, spot-urine. Creatinine used for normalization. | Elevated urinary levels were identified as biomarkers in patients with schizophrenia and schizoaffective disorder. | scirp.orgnih.gov |

| Vitamin B6 (Pyridoxal-5'-phosphate) | Blood (Red Cells) | Assayed as the activated coenzyme form. | Low levels of activated B6 were found to be a biomarker for functional psychosis. | scirp.orgfrontiersin.org |

| Red Cell Folate | Blood (Red Cells) | Measures folate status within cells. | Low red cell folate was identified as a significant biomarker in studies of psychosis. | scirp.orgnih.gov |

| Copper to Zinc Ratio | Blood (Serum/Red Cells) | Ratio of percent free copper to red cell zinc is calculated. | An elevated ratio was found to be a biomarker in research on schizophrenia. | scirp.orgfrontiersin.org |

| Histamine | Blood (Whole) | Used as an indirect, inverse marker of methylation status. | Elevated histamine levels were significantly correlated with elevated pyrrole levels. | walshinstitute.orgclinmedjournals.org |

| Urobilinogen | Urine | Known to be a major interferent in the colorimetric (DMAB) assay for HPL. | Elevated urobilinogen levels were found to be related to elevated pyrrole readings. | researchgate.netclinmedjournals.org |

Future Research Directions and Unexplored Avenues for 2 Hydroxyhemopyrroline 5 One

Development of Novel and Efficient Synthetic Strategies for Scalable Production

A significant bottleneck in the comprehensive study of 2-Hydroxyhemopyrroline-5-one is the lack of accessible, scalable, and efficient synthetic routes. Currently, the compound is often obtained in small quantities from biological samples or through complex, low-yield reactions. Future research must prioritize the development of robust synthetic methodologies to produce sufficient quantities of HPL for extensive biological and analytical studies.

Potential strategies to explore include:

Optimization of Chemical Synthesis: While general chemical synthesis routes exist, such as the condensation of pyrrole (B145914) derivatives, these require significant optimization. smolecule.com Research should focus on developing high-yield, stereoselective synthetic pathways. Methods like palladium-catalyzed cyclization or ring-closing metathesis, which have been used for similar pyrrolinone structures, could be adapted and refined for HPL synthesis. researchgate.net

Refining Maillard Reaction Conditions: The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is a known route to HPL, particularly in food chemistry. smolecule.com Systematic investigation into the reaction conditions—such as temperature, pH, and precursor concentrations—could be harnessed to maximize the yield and purity of HPL, potentially offering a cost-effective production method.

Exploring Biocatalytic Synthesis: Leveraging enzymes for chemical synthesis offers high selectivity and milder reaction conditions. Future work could explore the identification or engineering of enzymes capable of catalyzing the formation of the HPL scaffold from simple biological precursors, providing a green and efficient alternative to traditional chemical synthesis.

A patent for an analog, 2-hydroxy-5-oxoproline, describes a single-step synthesis using Fremy's Salt, a method that could be investigated for its applicability to HPL synthesis. google.comgoogle.com The development of such scalable processes is a critical enabling step for all other avenues of HPL research. acs.orgmdpi.comresearchgate.net

Elucidation of Further Molecular and Cellular Mechanisms of Action in Diverse Biological Models

Current knowledge predominantly frames this compound as a biomarker of oxidative stress, originating from the oxidative degradation of heme. flinders.edu.au However, whether HPL is merely a passive byproduct or an active participant in cellular processes is a crucial unanswered question. Future research should pivot from correlational biomarker studies to mechanistic investigations.

Key research questions to address include:

Direct Cellular Effects: Does HPL exert direct biological effects? Studies should be conducted across a variety of cell types (e.g., neuronal, hepatic, immune, and endothelial cells) to assess its impact on cell viability, proliferation, and function. It is essential to determine if HPL itself can induce or modulate oxidative stress, inflammatory responses, or specific signaling pathways.

Interaction with Cellular Machinery: Investigations are needed to identify potential molecular targets of HPL. Does it interact with proteins, lipids, or nucleic acids? Techniques such as thermal shift assays, affinity chromatography, and computational docking studies could reveal specific binding partners, shedding light on its mechanism of action.

Modulation of Heme and Iron Metabolism: Given its origin from heme degradation, it is plausible that HPL could act as a feedback regulator in heme or iron metabolic pathways. Research should explore whether HPL influences the activity of key enzymes in heme synthesis or degradation, or if it affects cellular iron transport and storage proteins.

These investigations will be fundamental in transitioning the understanding of HPL from a simple marker to a potentially bioactive molecule with a defined role in cellular physiology and pathology.

Application of Advanced Analytical Tools for In Situ and Real-Time Monitoring in Research

The accurate detection and quantification of this compound are paramount for reliable research. Current analytical methods, such as colorimetric assays using Ehrlich's reagent, high-performance liquid chromatography (HPLC), and mass spectrometry, form the basis of its detection. scirp.orgresearchgate.net However, these methods often require sample pre-treatment and can suffer from interference from other urinary compounds like urobilinogen (B88839). researchgate.net The future of HPL analytics lies in the development of more sensitive, specific, and dynamic monitoring tools.

Promising areas for development include:

Electrochemical Sensors: The development of electrochemical sensors offers a promising avenue for real-time, in situ detection. nih.gov Techniques based on molecularly imprinted polymers (MIPs) could be used to create highly selective recognition sites for HPL on an electrode surface, allowing for direct and rapid measurement in complex biological fluids. nih.gov

Advanced Spectroscopic Probes: Combining surface plasmon resonance (SPR) with electrochemical methods, such as in EC-TSPR (Electrochemical-Transmission Surface Plasmon Resonance), could provide simultaneous measurement of both the binding kinetics and electrochemical responses of HPL or its derivatives, offering a powerful tool for studying its interactions. acs.org

Hyperspectral Imaging: For in situ visualization within tissues or cells, hyperspectral imaging combined with specific HPL-binding probes could map its distribution and local concentration, providing invaluable spatial information that is currently unattainable.

The data below summarizes the comparison between current and potential future analytical techniques.

| Feature | Current Methods (HPLC, MS) | Future Tools (Biosensors, Advanced Spectroscopy) |

| Monitoring | Static, endpoint measurements | Real-time, dynamic monitoring hplgrass.comgndu.ac.inprexpresslogistics.inhpl-technologies.dehplindia.com |

| Sample Prep | Extensive extraction and purification | Minimal or no sample preparation |

| Detection Mode | Ex vivo | In situ / In vivo potential nih.govtandfonline.comresearchgate.net |

| Interference | Prone to interference (e.g., urobilinogen) | High selectivity through specific recognition elements (MIPs, antibodies) |

| Application | Quantitative analysis in lab setting | Point-of-care diagnostics, live-cell imaging |

Exploration of Biosynthetic Pathways and Metabolic Fates in Non-Human Organisms

The biosynthesis of this compound is conjectured to arise from the oxidative breakdown of heme, a pathway that is highly conserved across aerobic organisms. flinders.edu.au However, its presence, biosynthesis, and metabolism in non-human organisms remain virtually unexplored. Investigating HPL in a broader biological context could reveal novel metabolic pathways and provide valuable comparative insights.

Future research should focus on:

Animal Models of Oxidative Stress: Analyzing tissues and biofluids from animal models of diseases associated with high oxidative stress (e.g., neurodegenerative diseases, metabolic syndrome, toxic substance exposure) could confirm if HPL is a conserved marker of heme degradation across species.

Presence in the Food Chain: The formation of HPL via the Maillard reaction suggests it may be present in cooked and processed foods. smolecule.com A systematic analysis of various food items could determine dietary sources of HPL, which would be crucial for accurately interpreting its levels in biological samples.

Metabolism by Gut Microbiota: The gut microbiome plays a critical role in metabolizing a vast array of dietary and endogenous compounds. It is essential to investigate whether gut bacteria can produce or degrade HPL. This could be achieved through in vitro fermentation studies with human or animal fecal samples and analysis of bacterial genomes for potential enzymatic pathways. cuni.cz

Plant and Fungal Metabolism: Plants and fungi have diverse and complex metabolic pathways for synthesizing and degrading pyrrole-containing molecules like chlorophyll (B73375) and heme. cuni.cz Exploring whether these organisms produce HPL or related compounds could uncover entirely new biosynthetic origins and ecological roles for this molecule. For instance, hydroperoxide lyase (HPL) in plants is involved in generating signaling molecules from fatty acids, and while this is a different "HPL," it highlights the diverse roles of related chemical processes in other kingdoms of life. pnas.org

Design and Synthesis of Chemically Modified Analogues for Targeted Research Probes

To dissect the specific cellular functions and interactions of this compound, the development of chemically modified analogues as research tools is indispensable. These probes can be designed to report on the molecule's location, identify its binding partners, and trace its metabolic journey.

Key strategies for analogue design and synthesis include:

Fluorescently Labeled Analogues: Attaching a fluorescent tag (a fluorophore) to the HPL structure would enable its visualization within living cells using fluorescence microscopy. This would allow researchers to track its uptake, subcellular localization (e.g., mitochondria, nucleus, cytoplasm), and trafficking in real-time, providing critical clues about its site of action. While probes like "HPL-1" have been developed for other purposes, a dedicated probe based on the this compound scaffold is needed. mdpi.com

Biotinylated and Photo-affinity Probes: Synthesizing an HPL analogue containing a biotin (B1667282) tag or a photo-activatable cross-linker would facilitate the identification of its direct binding partners. After introducing the probe into a cell lysate or live cells, it can be used in pull-down assays (for biotin) or covalent cross-linking experiments (for photo-affinity probes) to isolate and subsequently identify interacting proteins by mass spectrometry.

Isotopically Labeled Analogues: The synthesis of HPL with stable isotopes (e.g., ¹³C, ¹⁵N) or radioactive isotopes (e.g., ¹⁴C, ³H) would be invaluable for metabolic tracing studies. These labeled analogues would allow researchers to quantitatively follow the metabolic fate of HPL, identifying its breakdown products and determining its turnover rate within a biological system.

Bioactivity-Modulating Analogues: Systematic modification of the functional groups on the HPL molecule—such as the ethyl, methyl, and hydroxyl groups—could help establish a structure-activity relationship. google.com Screening these analogues for altered biological effects could identify the key chemical features required for its activity and potentially lead to the design of potent inhibitors or mimetics for therapeutic research. A fluorescent probe, RLE, was recently designed for human pancreatic lipase (B570770) (hPL), demonstrating the power of such tools for studying enzyme activity. mdpi.com

The table below outlines potential research probes and their applications.

| Probe Type | Chemical Modification | Research Application |

| Fluorescent Probe | Covalent attachment of a fluorophore | Live-cell imaging, tracking subcellular localization |

| Affinity Probe | Incorporation of a biotin tag | Identification of protein binding partners (pull-down assays) |

| Photo-affinity Probe | Incorporation of a photo-reactive group | Covalent capture of interacting molecules for identification |

| Metabolic Tracer | Labeling with stable or radioactive isotopes | Tracing metabolic pathways and determining turnover rates |

| Bioactive Analogue | Systematic alteration of functional groups | Structure-activity relationship (SAR) studies |

Q & A

Q. What metadata must accompany publications on this compound to ensure reproducibility?

- Methodological Answer :

- Chemical Data : CAS number, purity (≥95% via HPLC), storage conditions (e.g., -20°C under argon) .

- Instrumentation : NMR spectrometer frequency (400 MHz+), MS ionization parameters (e.g., ESI voltage) .

- Statistical Analysis : Report p-values, confidence intervals, and effect sizes. Use FAIR principles for data archiving .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.